
3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of trifluoromethyl groups in the compound enhances its pharmacological potential, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Applications De Recherche Scientifique
3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide has several scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide is related to the suppression of the shuttle effect of polysulfides in lithium-sulfur (Li–S) batteries . This compound plays a significant role in improving the performance of these batteries .
Mode of Action
This compound: interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound, which leads to improved capacity and cyclic stability of Li–S batteries .
Biochemical Pathways
The biochemical pathway affected by This compound involves the suppression of the shuttle effect of polysulfides . The downstream effects include improved capacity and cyclic stability of Li–S batteries .
Result of Action
The molecular and cellular effects of This compound ’s action result in the suppression of the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries . Specifically, cells with the compound modified separator exhibited a high initial capacity of 1205 mA h g −1 at 0.2C and 657 mA h g −1 at 3.0C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the trifluoromethylation of 3-bromobenzofuran using trifluoromethyl iodide and copper powder . The resulting intermediate is then subjected to further reactions to introduce the benzamido and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and reduce reaction times . Additionally, the use of proton quantum tunneling methods can minimize side reactions and improve the overall yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: A benzofuran compound with anti-cancer properties.
Uniqueness
3-(3,5-Bis(trifluoromethyl)benzamido)benzofuran-2-carboxamide is unique due to the presence of trifluoromethyl groups, which enhance its pharmacological potential and chemical stability . This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N2O3/c19-17(20,21)9-5-8(6-10(7-9)18(22,23)24)16(28)26-13-11-3-1-2-4-12(11)29-14(13)15(25)27/h1-7H,(H2,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWFUDZQPYEFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
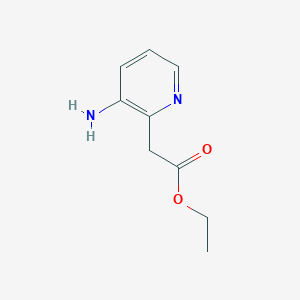
![N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640235.png)
![n-[(Cyclopent-1-en-1-yl)methyl]prop-2-enamide](/img/structure/B2640237.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)
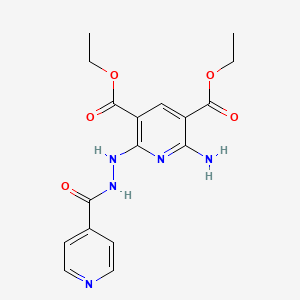
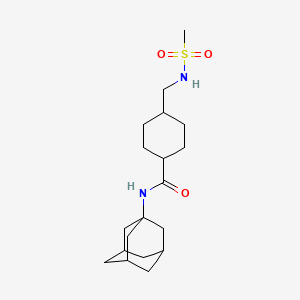
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2640243.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2640245.png)
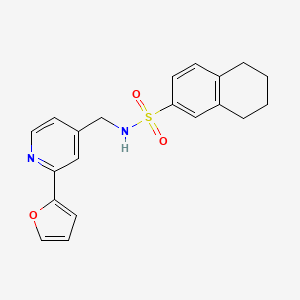
![2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide](/img/structure/B2640250.png)
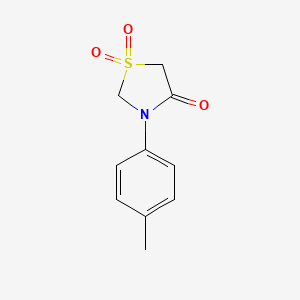
![7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2640253.png)
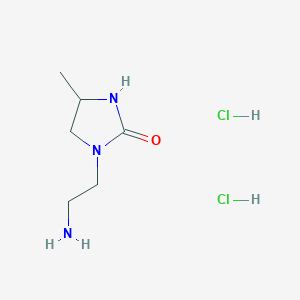
![N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2640256.png)
